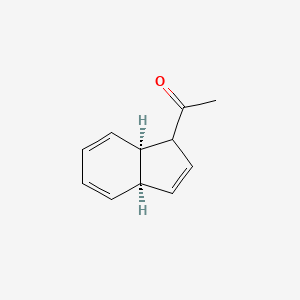
(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol is a chemical compound with the molecular formula C9H19NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylazetidine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various non-covalent interactions with biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
(3,3-Dimethylazetidin-2-yl)methanol: Similar structure but lacks the isopropyl group.
(1,3-Dimethylazetidin-3-yl)methanol: Different substitution pattern on the azetidine ring.
Uniqueness: (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
(3,3-dimethyl-1-propan-2-ylazetidin-2-yl)methanol |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-6-9(3,4)8(10)5-11/h7-8,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
ACUHFHWLFXUUOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(C1CO)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11918746.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11918748.png)
![4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B11918758.png)

![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)




![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)
![6-Butyl-2-azaspiro[3.3]heptane](/img/structure/B11918818.png)
